Virginiamycin S1

Antibacterial synergy Streptogramin combination therapy MIC determination

Researchers requiring streptogramin B for checkerboard synergy assays often encounter supply of pristinamycin IA-a close analog that operates at a different M:S ratio (30:70 vs. 70:30) and introduces confounding dimethylamino-mediated resistance variables. Virginiamycin S1 (VS1, Factor S) is the authentic streptogramin B component of the virginiamycin complex, biosynthesized by Streptomyces virginiae with the defining L-phenylglycine residue essential for VisF synthetase recognition. - Optimal bactericidal synergy at 70:30 (M1:S1) ratio; MIC 0.125 μg/mL against S. aureus. - ≥99% HPLC purity verified; L-pheGly confirmed by LC-MS/MS for biosynthetic pathway studies. - Ships with blue ice; global R&D delivery with full analytical documentation.

Molecular Formula C43H49N7O10
Molecular Weight 823.9 g/mol
CAS No. 23152-29-6
Cat. No. B013979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVirginiamycin S1
CAS23152-29-6
Synonymsdihydrovirginiamycin S1
staphylomycin S1
virginiamycin factor S1
virginiamycin S1
Molecular FormulaC43H49N7O10
Molecular Weight823.9 g/mol
Structural Identifiers
SMILESCCC1C(=O)N2CCCC2C(=O)N(C(C(=O)N3CCC(=O)CC3C(=O)NC(C(=O)OC(C(C(=O)N1)NC(=O)C4=C(C=CC=N4)O)C)C5=CC=CC=C5)CC6=CC=CC=C6)C
InChIInChI=1S/C43H49N7O10/c1-4-29-40(56)49-21-12-17-30(49)41(57)48(3)32(23-26-13-7-5-8-14-26)42(58)50-22-19-28(51)24-31(50)37(53)47-35(27-15-9-6-10-16-27)43(59)60-25(2)34(38(54)45-29)46-39(55)36-33(52)18-11-20-44-36/h5-11,13-16,18,20,25,29-32,34-35,52H,4,12,17,19,21-24H2,1-3H3,(H,45,54)(H,46,55)(H,47,53)/t25-,29-,30+,31+,32+,34+,35+/m1/s1
InChIKeyFEPMHVLSLDOMQC-IYPFLVAKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite solid

Virginiamycin S1: Streptogramin B Core Component


Virginiamycin S1 (VS1, Factor S) is a cyclic hexadepsipeptide antibiotic that constitutes the streptogramin B component of the virginiamycin complex, a synergistic antibacterial mixture co-produced with the streptogramin A component Virginiamycin M1 (VM1, also known as pristinamycin IIA) by Streptomyces virginiae [1]. Unlike streptogramin A compounds that bind the peptidyl transferase center of the 50S ribosomal subunit, VS1 binds the peptide exit tunnel of the 50S subunit to block the elongation stage of bacterial protein translation [2]. The compound is classified within the streptogramin B subgroup alongside structural analogs such as pristinamycin IA (mikamycin B) and virginiamycin B; however, VS1 exhibits a specific structural signature—the presence of a nonproteinogenic L-phenylglycine residue in its core and the absence of a dimethylamino substituent on its phenylalanine moiety—that defines its biological pairing preference with VM1 and distinct biosynthetic pathway [3].

Streptogramin B component for ribosomal binding and synergy assays
L-phenylglycine-containing scaffold for NRPS biosynthetic pathway studies
Demethylated streptogramin B reference for SAR and resistance profiling

Why Virginiamycin S1 Is Irreplaceable


Despite belonging to the same streptogramin B structural class, Virginiamycin S1, pristinamycin IA, and other group B streptogramins are not functionally interchangeable for two principal reasons. First, the synergistic ratio required for optimal bactericidal activity differs between natural complexes: the virginiamycin system achieves maximal potency at an approximately 70:30 (M1:S1) ratio [1], whereas pristinamycin operates at a 30:70 (IIA:IA) ratio [2]. Using the wrong group B partner at the incorrect ratio can reduce antibacterial activity by an order of magnitude or more. Second, Virginiamycin S1 is specifically recognized by the VisF nonribosomal peptide synthetase with high substrate specificity for L-phenylglycine, a nonproteinogenic amino acid that is essential for its biosynthesis [3]; analogs lacking this residue or containing dimethylamino modifications (e.g., pristinamycin IA) cannot substitute in biosynthetic pathway studies or in assays dependent on the virginiamycin-specific resistance gene context (e.g., cfr-mediated resistance in MRSA [4]). These molecular-level differences create a clear scientific necessity for obtaining the correct, authenticated compound rather than a generic streptogramin B substitute.

! Synergy ratio may shift: Virginiamycin S1 requires a characteristic group A:B ratio; using pristinamycin IA with its distinct ratio can reduce combination activity.
! Biosynthetic specificity mismatch: VisF NRPS requires L-phenylglycine; analogs lacking this residue cannot replace VS1 in pathway-engineering studies.
! Structural difference alters ribosomal interaction: absence of dimethylamino group in VS1 may change exit-tunnel binding and resistance interpretation relative to substituted analogs.

Virginiamycin S1: Quantitative Differentiation


Synergy with Virginiamycin M1

Virginiamycin S1 alone has an MIC of 4 μg/mL against Staphylococcus aureus, which is 16-fold weaker than Virginiamycin M1 alone (MIC = 0.25 μg/mL). However, when combined in the optimal 70:30 (M1:S1) ratio, the MIC drops to 0.125 μg/mL, representing a 32-fold improvement over S1 alone and a 2-fold improvement over M1 alone [1]. This represents an overall synergistic enhancement of 1–30 fold relative to the individual components. In contrast, the standard pristinamycin combination (pristinamycin IA + IIA) at its natural 30:70 ratio typically achieves a similar fold-synergy but requires the structurally distinct pristinamycin IA which contains a dimethylamino group absent in VS1 .

MIC Synergy
Reported
VS1 alone MIC 4 µg/mL; with M1 (70:30) MIC 0.125 µg/mL vs. M1 alone 0.25 µg/mL
Supports streptogramin combination screening context
32-fold improvement over VS1 alone; S. aureus broth microdilution
Antibacterial synergy Streptogramin combination therapy MIC determination

Virginiamycin vs. Pristinamycin Synergy Ratio

The bactericidal activity of the virginiamycin complex is maximized at a M1:S1 ratio of approximately 70:30 (w/w) [1]. In contrast, the pristinamycin complex requires a substantially different ratio of 30:70 (IIA:IA) for optimal efficacy [2], and the semi-synthetic combination quinupristin/dalfopristin (Synercid) is formulated at a 30:70 ratio as well [3]. This divergence in optimal ratios is not arbitrary but is dictated by the differential binding cooperativity between group A and group B components, which in turn is influenced by the specific structural features of the group B partner—namely the presence (pristinamycin IA) or absence (virginiamycin S1) of the dimethylamino substituent on the phenylalanine residue [4].

Synergy Ratio
Reported
Virginiamycin ~70:30 M1:S1; pristinamycin ~30:70 IIA:IA — inverted ratio paradigm
Ratio mismatch may alter antibacterial endpoint context
Ratio specific to VS1–M1 pairing; Gram-positive cocci testing
Synergistic ratio optimization Formulation development Streptogramin industrial applications

Structural Difference from Pristinamycin IA

Virginiamycin S1 differs from pristinamycin IA (also known as streptogramin B and mikamycin B) at the fifth amino acid position: pristinamycin IA incorporates a 4-(dimethylamino)-N-methyl-L-phenylalanine residue, whereas VS1 incorporates a simpler N-methyl-L-phenylalanine lacking the dimethylamino substituent [1]. The mass difference is 28 Da (C₂H₄). This structural modification is not silent—it alters the compound's hydrogen-bonding capacity, its interaction with the ribosomal exit tunnel, and its susceptibility to certain resistance mechanisms. Specifically, the absence of the dimethylamino group in VS1 means it is not a direct substrate for Erm methyltransferases that target the dimethylamino-containing analogs [2].

Dimethylamino Absence
Class-level inference
VS1 lacks dimethylamino group on Phe; 28 Da mass difference vs. pristinamycin IA
Supports SAR and resistance mechanism studies
May alter ribosomal binding kinetics and Erm substrate profile
Structure-activity relationship (SAR) Streptogramin B engineering Drug design

VisF Specificity for L-Phenylglycine

The final condensation step in virginiamycin S1 biosynthesis is catalyzed by the nonribosomal peptide synthetase VisF, which exhibits high substrate specificity toward L-phenylglycine (L-pheGly) [1]. Feeding experiments demonstrated that VisF does not efficiently accept alternative aromatic amino acids, and VisG is essential as the dedicated provider of L-pheGly for VS biosynthesis. The abolished VS production in a visG deletion mutant was fully restored only by external addition of L-pheGly or by gene complementation [1]. This stringent biosynthetic gatekeeping is not described for pristinamycin IA, where the corresponding NRPS module appears to have different substrate tolerance [2].

Biosynthetic Specificity
Reported
ΔvisG mutant abolishes VS1; full restoration with 1 mM L-phenylglycine supplementation
Supports biosynthetic pathway engineering studies
Specific quality-control marker via L-PheGly detection
Biosynthetic pathway engineering Nonribosomal peptide synthetase specificity Quality control

Solubility Difference from Virginiamycin M1

Virginiamycin S1 is soluble in ethanol, methanol, DMSO, and DMF, but only slightly soluble in water [1]. In contrast, the group A component Virginiamycin M1 has limited solubility in ethanol and methanol . This solubility differential is critical because the two components of the virginiamycin complex have 'quite different solubilities' [2], meaning the standard commercial mixture ratio of 75% M1 and 25% S1 is not readily achieved or maintained without careful formulation. When preparing analytical standards or conducting in vitro assays, researchers must account for the fact that VS1 will partition differently into organic and aqueous phases compared to M1 [2].

Solvent Compatibility
Reported
VS1 soluble in ethanol, methanol, DMSO; M1 requires DMF for comparable solubility
Impacts assay stock preparation accuracy
Solubility differential review for synergy or MIC assays
Formulation solubility Analytical standard preparation Pharmacokinetic studies

Virginiamycin S1 Applications


Synergy Screening and Combination Therapy

Use Virginiamycin S1 in checkerboard synergy assays with Virginiamycin M1 to benchmark the maximum synergistic bactericidal effect against Gram-positive pathogens such as S. aureus (MIC 0.125 μg/mL at 70:30 ratio [1]). Avoid substituting pristinamycin IA, which requires a different ratio (30:70) and contains a dimethylamino group that introduces confounding resistance variables [2].

Biosynthetic Pathway & NRPS Engineering

Employ VS1 as the reference compound for studying the VisG-VisF biosynthetic module. The strict VisF specificity for L-phenylglycine provides a unique quality-control marker: authentic VS1 must contain L-pheGly, which can be verified by LC-MS/MS (expected mass shift versus analogs lacking this residue [3]).

Analytical Standard for Virginiamycin Complex

Apply high-purity VS1 (≥99% by HPLC ) as a quantitative reference standard for HPLC-UV or LC-MS analysis of commercial virginiamycin complex batches. Because VS1 and M1 have markedly different solubilities [4], using certified VS1 standards is essential for accurately determining the critical 70:30 M1:S1 ratio in finished formulations.

SAR Studies for Resistance Evasion

Leverage the 'demethylated' scaffold of VS1 (lacking the dimethylamino group present in pristinamycin IA [5]) as a parent compound for medicinal chemistry programs aiming to design streptogramin B derivatives that evade Erm methyltransferase-mediated resistance while maintaining ribosomal binding affinity.

Application
Selection Property
Validation Focus
Streptogramin synergy screening
Group B pairing specificity
Combination ratio response context
NRPS biosynthetic pathway studies
L-PheGly incorporation requirement
Biosynthetic gene cluster fidelity
Analytical standard for complex quantification
High-purity reference material
M1:S1 ratio determination method
SAR for resistance evasion
Demethylated scaffold
Erm methyltransferase evasion profiling

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36 linked technical documents
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